molecular formula C13H20O5 B14395953 Diethyl 2-acetyl-4-ethylidenepentanedioate CAS No. 88039-55-8

Diethyl 2-acetyl-4-ethylidenepentanedioate

Cat. No.: B14395953
CAS No.: 88039-55-8
M. Wt: 256.29 g/mol
InChI Key: QLGYCWQVYXRSJZ-UHFFFAOYSA-N
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Description

Diethyl 2-acetyl-4-ethylidenepentanedioate is an organic compound with a complex structure that includes ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetyl-4-ethylidenepentanedioate typically involves the reaction of diethyl malonate with acetylacetone under basic conditions. The reaction proceeds through a Michael addition followed by an aldol condensation to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at room temperature to moderate heat.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetyl-4-ethylidenepentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl 2-carboxy-4-ethylidenepentanedioate, while reduction could produce diethyl 2-hydroxy-4-ethylidenepentanedioate.

Scientific Research Applications

Diethyl 2-acetyl-4-ethylidenepentanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-acetyl-4-ethylidenepentanedioate involves its reactivity with various nucleophiles and electrophiles. The ester and ketone groups are key sites for chemical reactions, allowing the compound to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity.

    Acetylacetone: A diketone that can undergo similar condensation reactions.

    Ethyl acetoacetate: Another ester with a ketone group, used in similar synthetic applications.

Uniqueness

Diethyl 2-acetyl-4-ethylidenepentanedioate is unique due to its combination of ester and ketone functional groups, which provide a versatile platform for various chemical reactions. Its structure allows for multiple points of reactivity, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

88039-55-8

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

diethyl 2-acetyl-4-ethylidenepentanedioate

InChI

InChI=1S/C13H20O5/c1-5-10(12(15)17-6-2)8-11(9(4)14)13(16)18-7-3/h5,11H,6-8H2,1-4H3

InChI Key

QLGYCWQVYXRSJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=CC)C(=O)OCC)C(=O)C

Origin of Product

United States

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